molecular formula C10H12Cl2N2 B086670 1-(2,5-Dichlorophenyl)piperazine CAS No. 1013-27-0

1-(2,5-Dichlorophenyl)piperazine

Cat. No. B086670
CAS RN: 1013-27-0
M. Wt: 231.12 g/mol
InChI Key: JHICIIDUQBMMRM-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)piperazine is a chemical compound with the molecular formula C10H12Cl2N2 . It has an average mass of 231.122 Da and a monoisotopic mass of 230.037750 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2,5-Dichlorophenyl)piperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2,5-Dichlorophenyl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring, and a 2,5-dichlorophenyl group attached to one of the nitrogen atoms .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The synthesis of piperazine derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Pharmaceutical Applications

The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . It is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

Role in Kinase Inhibitors

Piperazine-containing drugs are often used as kinase inhibitors . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Role in Receptor Modulators

Piperazine-containing drugs are also used as receptor modulators . The piperazine ring can be used to arrange pharmacophoric groups in the proper position for interaction with target macromolecules .

Use in Synthetic Chemistry

Piperazine is among the most frequently used heterocycles in biologically active compounds . Its easy handling in synthetic chemistry makes it a popular choice for researchers .

Precursor in the Synthesis of Aripiprazole

1-(2,5-Dichlorophenyl)piperazine is a precursor in the synthesis of aripiprazole . It has been found as an impurity in commercial formulations of aripiprazole .

Safety and Hazards

The safety data sheet for 1-(2,5-Dichlorophenyl)piperazine dihydrochloride indicates that it can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1-(2,5-Dichlorophenyl)piperazine are not mentioned in the search results, recent advances in the synthesis of piperazines suggest potential areas of future research . These include the development of new synthetic methods and the exploration of novel applications for piperazine derivatives .

properties

IUPAC Name

1-(2,5-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHICIIDUQBMMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374214
Record name 1-(2,5-dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)piperazine

CAS RN

1013-27-0
Record name 1-(2,5-Dichlorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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